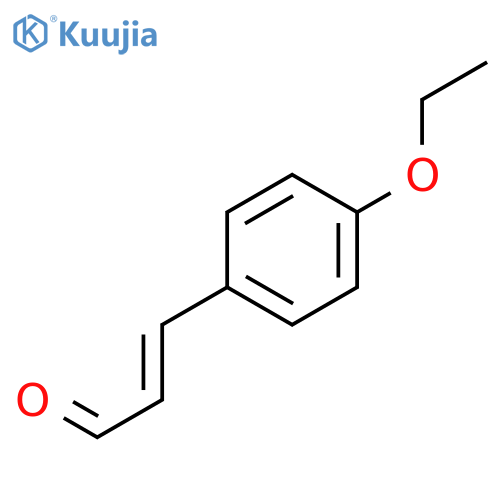Cas no 645394-52-1 (3-(4-ethoxyphenyl)prop-2-enal)

3-(4-ethoxyphenyl)prop-2-enal structure
商品名:3-(4-ethoxyphenyl)prop-2-enal
3-(4-ethoxyphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 2-Propenal, 3-(4-ethoxyphenyl)-, (2E)-
- 3-(4-ethoxyphenyl)prop-2-enal
- EN300-1858130
- trans-4-ethoxycinnamaldehyde
- 645394-52-1
- SCHEMBL2342189
-
- インチ: InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-9H,2H2,1H3/b4-3+
- InChIKey: QBEWPLRZBMVYKF-ONEGZZNKSA-N
- ほほえんだ: CCOC1=CC=C(C=C1)C=CC=O
計算された属性
- せいみつぶんしりょう: 176.08376
- どういたいしつりょう: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 26.3
3-(4-ethoxyphenyl)prop-2-enal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858130-0.05g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 0.05g |
$227.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-0.5g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 0.5g |
$260.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-0.25g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 0.25g |
$249.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-1g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 1g |
$271.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-10g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 10g |
$1163.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-1.0g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1858130-5g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 5g |
$783.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-0.1g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 0.1g |
$238.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-2.5g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 2.5g |
$529.0 | 2023-09-18 | ||
| Enamine | EN300-1858130-5.0g |
3-(4-ethoxyphenyl)prop-2-enal |
645394-52-1 | 5g |
$2277.0 | 2023-05-26 |
3-(4-ethoxyphenyl)prop-2-enal 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
645394-52-1 (3-(4-ethoxyphenyl)prop-2-enal) 関連製品
- 1963-36-6(4-Methoxycinnamaldehyde)
- 24680-50-0(trans-p-Methoxycinnamaldehyde)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
